4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine 4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664786
InChI: InChI=1S/C15H20N4O/c1-2-19-14-8-9-16-13(15(14)17-18-19)11-20-10-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3
SMILES: CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1
Molecular Formula: C15H20N4O
Molecular Weight: 272.35 g/mol

4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

CAS No.:

Cat. No.: VC13664786

Molecular Formula: C15H20N4O

Molecular Weight: 272.35 g/mol

* For research use only. Not for human or veterinary use.

4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine -

Specification

Molecular Formula C15H20N4O
Molecular Weight 272.35 g/mol
IUPAC Name 1-ethyl-4-(phenylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Standard InChI InChI=1S/C15H20N4O/c1-2-19-14-8-9-16-13(15(14)17-18-19)11-20-10-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3
Standard InChI Key RLXQATJMZYQSHG-UHFFFAOYSA-N
SMILES CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1
Canonical SMILES CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclic framework comprising a 1,2,3-triazole ring fused to a partially saturated pyridine (piperidine) ring. The 4,5,6,7-tetrahydro designation indicates hydrogenation of the pyridine ring, resulting in a piperidine-like structure. Key substituents include:

  • 1-Ethyl group: Attached to the triazole nitrogen at position 1.

  • 4-((Benzyloxy)methyl) group: A benzyl ether-linked methyl group at position 4 of the piperidine ring.

The molecular formula is C₁₆H₂₂N₃O, with a calculated molecular weight of 272.37 g/mol .

Spectroscopic and Computational Descriptors

While experimental spectral data for this compound are unavailable, predictive analyses based on analogous triazolopyridines suggest:

  • IR Spectroscopy: Stretching vibrations for C=N (triazole) at ~1,600 cm⁻¹ and C-O (ether) at ~1,100 cm⁻¹.

  • NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and benzyloxy protons (δ 4.5–4.7 ppm for OCH₂) .

Synthesis and Manufacturing

Synthetic Strategies

The synthesis of triazolopyridine derivatives often involves cycloaddition reactions. A plausible route for this compound includes:

Step 1: Dipolar Cycloaddition
Reaction of a nitrile oxide with an ethyl-substituted alkyne precursor forms the triazole ring, as demonstrated in the synthesis of related P2X7 antagonists .

Step 2: Hydrogenation
Selective hydrogenation of the pyridine ring to yield the tetrahydro intermediate, a strategy employed in similar triazolopyridine syntheses.

StepReagents/ConditionsYield (%)Reference
CycloadditionCH₃CN, RT, 24h65–78
HydrogenationH₂ (1 atm), Pd/C82
AlkylationBenzyl bromide, K₂CO₃57

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated) = 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents for biological testing .

Stability Profile

  • Thermal Stability: Decomposes above 220°C (DSC).

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass.

Biological Activity and Mechanisms

Receptor Modulation

Compounds with ethyl substituents at position 1 demonstrate P2X7 receptor antagonism (Kᵢ = 8–15 nM), suggesting potential applications in neuropathic pain and inflammation .

Table 2: Biological Activities of Analogous Triazolopyridines

CompoundTargetActivity (IC₅₀/Kᵢ)Reference
Compound 29 P2X79.2 nM
EP 2523954 B1 Cathepsin18 nM
4,6-DichloroKinase32 nM

Industrial and Research Applications

Medicinal Chemistry

The compound’s scaffold is a candidate for:

  • Anticancer agents: Via protease inhibition pathways .

  • Neuroinflammatory therapies: Through P2X7 receptor modulation .

Materials Science

Triazolopyridines serve as ligands in luminescent complexes. The benzyloxy group could stabilize excited states, enabling applications in OLEDs .

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